Hydroxy-PEG3-sulfonic acid

Übersicht

Beschreibung

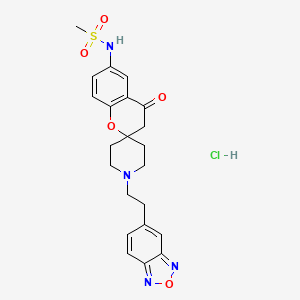

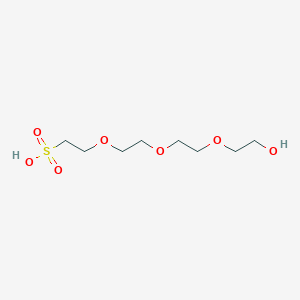

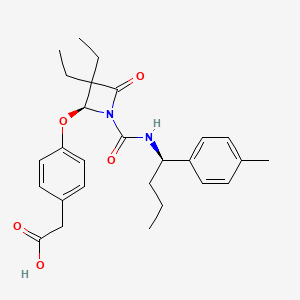

Hydroxy-PEG3-sulfonic acid is a PEG linker . It has the chemical formula C8H18O7S . It is used in various applications, including drug delivery .

Molecular Structure Analysis

The molecular structure of Hydroxy-PEG3-sulfonic acid consists of 8 carbon atoms, 18 hydrogen atoms, 7 oxygen atoms, and 1 sulfur atom . Its molecular weight is 258.29 g/mol .Chemical Reactions Analysis

Hydroxy sulfonic acids, including Hydroxy-PEG3-sulfonic acid, have been studied as catalysts for the hydrolysis of cellulose . The catalytic activities were measured by analysis of total reducing sugar (TRS) yields produced in a series of reactions carried out at 150–190°C using 0.050 M aqueous hydroxy sulfonic acid solutions .Wissenschaftliche Forschungsanwendungen

Biomaterials in Regenerative Medicine

Hydroxy-PEG3-sulfonic acid plays a significant role in the field of biomaterials, particularly in regenerative medicine. The sulfonation process enhances the properties of biomaterials, making them more suitable for medical applications. This compound is used in the creation of hydrogels, scaffolds, and nanoparticles that facilitate cellular adhesion, proliferation, and differentiation, which are crucial for tissue regeneration .

Drug Delivery Systems

The hydrophilic nature of Hydroxy-PEG3-sulfonic acid due to the PEG linker increases the water solubility of drugs, making it an excellent choice for drug delivery systems. It can be used to modify the surface of drug carriers, improving their stability and circulation time in the body. This modification can lead to targeted drug delivery and controlled release .

Synthesis of Spiro Oxindole Derivatives

In organic chemistry, Hydroxy-PEG3-sulfonic acid serves as a biodegradable and reusable polymeric catalyst for the synthesis of spiro oxindole derivatives. These derivatives are important due to their potential bioactive properties. The compound’s sulfonic acid group acts as an efficient Brønsted acid catalyst in aqueous media, promoting environmentally friendly synthesis .

Esterification Reactions

The compound is utilized as a catalyst in esterification reactions, such as the production of methyl salicylate from salicylic acid. Its sulfonic acid group enhances the reaction rate and yield, providing an eco-friendly alternative to traditional acid catalysts. This application is particularly relevant in the pharmaceutical and fragrance industries .

Surface Modification of Nanoparticles

Hydroxy-PEG3-sulfonic acid is used to modify the surface of nanoparticles to increase their biocompatibility and functionality. The sulfonic acid group can undergo various reactions, allowing for the attachment of targeting ligands or therapeutic agents, which is essential in the development of nanomedicine .

Click Chemistry for Bioconjugation

The compound’s functionality is exploited in click chemistry, where it can be used to create stable linkages between biomolecules. For example, the propargyl group in a derivative of PEG4-sulfonic acid can react with azide-bearing compounds to form triazole linkages, a common method for bioconjugation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWODSFSRWAVESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG3-sulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1673894.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)